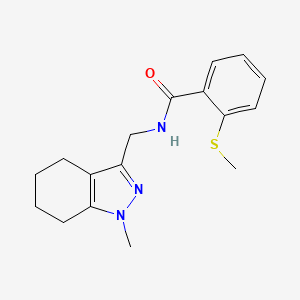

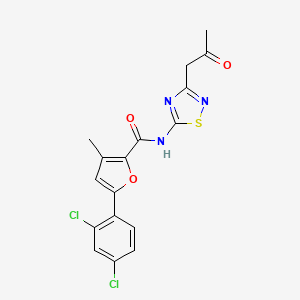

![molecular formula C20H21NO5S2 B2564732 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034464-41-8](/img/structure/B2564732.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes a benzo[b]thiophene moiety, which is a sulfur-containing aromatic ring system . This structure is often found in biologically active compounds and is used in medicinal chemistry to improve the properties of advanced compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and structural features. For example, the benzo[b]thiophene moiety might undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[b]thiophene moiety might influence its solubility, melting point, and other properties .Scientific Research Applications

Ocular Pharmacology : Derivatives of benzo[b]thiophene-2-sulfonamide, a related compound, have shown potential as topically active inhibitors of ocular carbonic anhydrase, useful in treating glaucoma. These compounds demonstrated potent ocular hypotensive activity, making them candidates for clinical evaluation (Graham et al., 1989).

Antimicrobial Activity : Sulfonamide derivatives containing benzo[b]thiophene have exhibited antimicrobial activities. The synthesis of these compounds involves thiophosgenation of sulfonamides and treatment with aromatic amines, resulting in a range of antimicrobial derivatives (El-Gaby et al., 2002).

Structural Analysis in Drug Development : The crystal structure of compounds closely related to benzo[b]thiophene-based sulfonamides has been studied. This research is crucial in understanding the molecular configuration of potent allosteric GluN2B selective NMDA receptor antagonists, which are relevant in neurological drug development (Tewes et al., 2016).

Environmental Chemistry : The photochemical oxidation of benzo[b]thiophene in aqueous solutions was studied to understand the behavior of polycyclic aromatic sulfur heterocycles in the environment, particularly in scenarios like oil spills in oceans (Andersson & Bobinger, 1992).

Cytotoxicity and Enzyme Inhibition : Polymethoxylated-pyrazoline benzene sulfonamides, structurally related to benzo[b]thiophene-based sulfonamides, have been synthesized and studied for their cytotoxic activities on tumor and non-tumor cell lines. These compounds also showed inhibitory effects on carbonic anhydrase isoenzymes, which are important in various physiological processes (Kucukoglu et al., 2016).

Biodegradation of Sulfonamide Antibiotics : A study on Microbacterium sp. strain BR1 revealed a novel microbial strategy for the degradation of sulfonamide antibiotics, including an unusual pathway initiated by ipso-hydroxylation followed by fragmentation. This finding is significant in understanding the environmental impact of sulfonamide antibiotics and their biodegradation (Ricken et al., 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzo[b]thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

properties

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S2/c1-20(22,19-11-14-5-2-3-6-18(14)27-19)13-21-28(23,24)15-7-8-16-17(12-15)26-10-4-9-25-16/h2-3,5-8,11-12,21-22H,4,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKPRLOUUIIZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)(C3=CC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

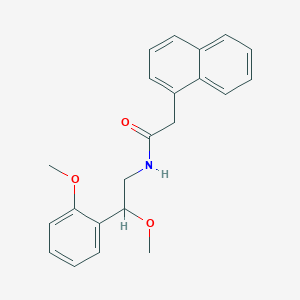

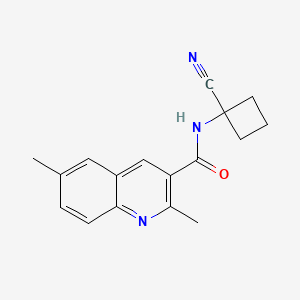

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2564655.png)

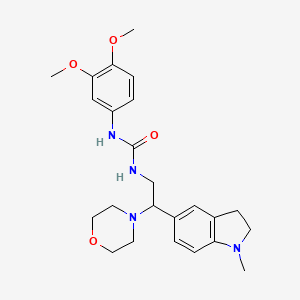

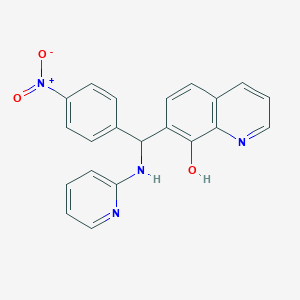

![N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2564661.png)

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)

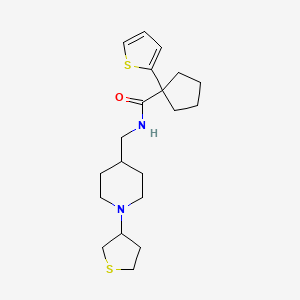

![[(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride](/img/structure/B2564667.png)

![2-Spiro[2.5]octan-8-ylethanol](/img/structure/B2564671.png)

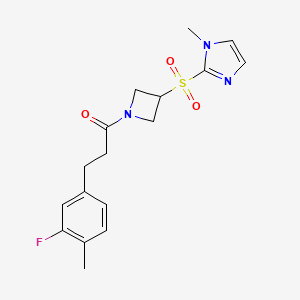

![2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2564672.png)